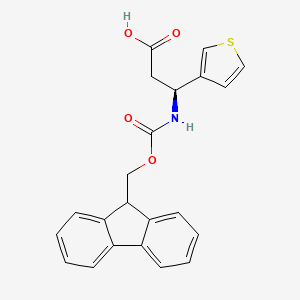

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

説明

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS: 186320-06-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises an Fmoc group, which serves as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS), and a thiophen-3-yl side chain. The molecular formula is C₂₂H₁₉NO₄S, with a molecular weight of 393.46 g/mol .

The thiophen-3-yl substituent introduces a sulfur-containing heterocyclic aromatic ring, which distinguishes it from conventional phenylalanine analogs.

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLMDOMRTRHLFX-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a chiral compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 417.5 g/mol. The unique structural elements contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group : The amino group is protected using the Fmoc group through reaction with Fmoc chloride in the presence of a base such as triethylamine.

- Formation of the Thiophenyl Moiety : The thiophenyl group is introduced via nucleophilic substitution reactions, which can be tailored to yield specific derivatives based on desired properties.

The mechanism of action for this compound is primarily linked to its interactions with specific biological macromolecules, such as enzymes and receptors. The Fmoc group allows for selective reactions while the thiophenyl moiety can engage in hydrophobic interactions and hydrogen bonding, influencing the compound's binding affinity and biological efficacy.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The biological activity of this compound can be assessed through various bioassays that measure efficacy against different biological targets:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of certain bacteria and fungi. |

| Enzyme Inhibition | Potentially inhibits specific enzymes related to metabolic pathways. |

| Cytotoxicity | May induce apoptosis in cancer cell lines. |

Case Studies

- Enzyme Interaction Studies : A study demonstrated that similar Fmoc-protected compounds effectively inhibited protease activity, suggesting potential applications in cancer therapy.

- Peptide Synthesis Applications : The compound has been utilized as a building block in synthesizing bioactive peptides that show enhanced stability and activity compared to their unprotected counterparts.

Applications in Research and Industry

This compound has diverse applications:

- Medicinal Chemistry : Used as an intermediate in developing new pharmaceuticals targeting specific diseases.

- Biochemistry : Employed in studying protein-ligand interactions, providing insights into enzyme mechanisms.

- Synthetic Chemistry : Acts as a versatile building block for synthesizing complex organic molecules.

科学的研究の応用

Peptide Synthesis

The Fmoc group allows for the easy attachment and removal of amino acids during peptide synthesis. This compound can be incorporated into peptides to enhance their stability and bioactivity. It is particularly useful in synthesizing peptides that require specific structural characteristics due to the presence of the thiophene ring.

Drug Development

Research indicates that compounds containing thiophene structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid into drug candidates has shown promise in enhancing their therapeutic efficacy.

Anticancer Activity

A study investigated the anticancer potential of peptides synthesized using this compound. The results demonstrated that these peptides exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the thiophene moiety plays a critical role in enhancing biological activity.

Antimicrobial Properties

Another research focused on the antimicrobial efficacy of derivatives synthesized from this compound. The study revealed that certain derivatives showed potent activity against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

類似化合物との比較

Structural and Physicochemical Properties

The compound belongs to a class of Fmoc-protected amino acids with variable aromatic side chains. Below is a comparative analysis of key analogs:

Key Observations:

- Molecular Weight : The thiophen-3-yl analog has a lower molecular weight than the o-tolyl derivative (393.46 vs. 401.45 g/mol) due to the lighter sulfur atom replacing a methyl group .

- Aromatic Substituents : Thiophene’s electron-rich sulfur atom may enhance solubility in polar solvents compared to purely hydrocarbon side chains (e.g., phenyl or o-tolyl) .

- Purity : High-purity analogs (e.g., 99.76% for o-tolyl) are critical for peptide synthesis to avoid side reactions .

Comparative Advantages and Limitations

- Thiophen-3-yl vs. However, its lower aromaticity may reduce stability under harsh conditions .

- Heterocyclic vs. Indole Derivatives : Indole-containing analogs (e.g., 6-chloroindol-3-yl) exhibit bioactivity in antiviral research but require more complex synthesis .

- Fluorinated Analogs : Difluorophenyl derivatives (e.g., 3,5-difluorophenyl) offer enhanced metabolic stability in drug design but may incur higher production costs .

Q & A

Q. What are the critical considerations for synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid to ensure stereochemical integrity?

- Methodological Answer : To preserve the (S)-configuration, use enantiomerically pure starting materials, such as L-amino acid derivatives. The Fmoc group is introduced via standard carbodiimide coupling (e.g., DCC or EDCI) under inert conditions to prevent racemization. Microwave-assisted synthesis (40–60°C, 30–60 min) can enhance yield while minimizing side reactions . Post-synthesis, confirm chirality using polarimetry or chiral HPLC with a Crownpak CR-I column .

Q. How can researchers optimize the removal of the Fmoc protecting group without damaging the thiophene moiety?

Q. What analytical techniques are most reliable for characterizing purity and structural fidelity?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify the Fmoc group (δ 7.3–7.8 ppm for fluorenyl protons) and thiophene protons (δ 6.8–7.4 ppm). Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm) .

Advanced Research Questions

Q. How can this compound be integrated into peptide-based drug design, and what experimental validations are required?

- Methodological Answer : Incorporate the compound as a non-natural amino acid residue during solid-phase peptide synthesis (SPPS). After assembly, validate bioactivity via:

- In vitro assays : Measure binding affinity (e.g., SPR or ITC) to target proteins.

- Cell-based models : Test cytotoxicity and membrane permeability (e.g., Caco-2 monolayers).

Structural analogs in HIV-1 entry inhibition studies (e.g., IC50 determination) demonstrate the utility of thiophene-modified peptides .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducible research outcomes?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, stoichiometry) and implement in-process controls (e.g., inline FTIR for real-time monitoring). Use preparative HPLC for final purification to isolate the desired enantiomer. Document critical quality attributes (CQAs) such as residual solvents (GC-MS) and heavy metals (ICP-MS) .

Q. How do electronic effects of the thiophene substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The thiophene’s electron-rich π-system facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity. Experimentally, screen ligands (e.g., XPhos) and bases (K2CO3 vs. Cs2CO3) to optimize yields. Compare with fluorophenyl analogs to isolate electronic contributions .

Q. What computational approaches predict the compound’s interaction with biological targets, such as proteases or GPCRs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., CXCR2 from PDB: 6LFL). Validate with MD simulations (GROMACS) to assess binding stability. Pair with mutagenesis studies to identify critical residues for interaction .

Safety and Handling

Q. What are the key safety protocols for handling this compound given its GHS hazards (e.g., H315, H319)?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to SDS guidelines for skin/eye exposure (15-min flushing with water) and respiratory protection (N95 masks) .

Q. How does storage under inert atmosphere (Ar/N2) impact the compound’s stability over time?

- Methodological Answer : Store at –20°C in amber vials with desiccants (silica gel) to prevent hydrolysis of the Fmoc group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Under inert conditions, shelf life exceeds 12 months with <5% decomposition .

Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%) for similar Fmoc-protected analogs?

- Methodological Answer :

Replicate protocols with strict control of variables (e.g., solvent grade, catalyst batch). Characterize side products via LC-MS/MS to identify competing pathways (e.g., oxidation of thiophene). Cross-validate with independent labs and publish detailed procedural logs to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。